molecular formula C10H12O4 B010119 3-(4-Hydroxymethylphenoxy)propionic acid CAS No. 101366-61-4

3-(4-Hydroxymethylphenoxy)propionic acid

Cat. No. B010119
M. Wt: 196.2 g/mol
InChI Key: WPWKJUVXEMKOHS-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethylphenoxy)propionic acid is a chemical compound of interest in various fields, including materials science and chemistry, due to its unique structural features and potential applications. This compound can serve as an intermediate in the synthesis of complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of R-(+)-2-(4-hydroxyphenoxy)-propionic acid involves chlorination, etherification, and hydrolysis reactions, starting from L-Alanine, achieving a yield of up to 71.1% (Wu Chun-le, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(4-Hydroxymethylphenoxy)propionic acid often features complex hydrogen bonding and interaction patterns. For example, studies on similar molecules reveal inter-molecular hydrogen bonding between functional groups, which could suggest similar behaviors in the target compound (I. Tomita et al., 1966).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, such as etherification and esterification, highlighting the reactivity of the hydroxyl and carboxylic acid functional groups. The ability of these compounds to undergo such reactions makes them versatile intermediates in synthetic chemistry (Acerina Trejo-Machin et al., 2017).

Physical Properties Analysis

The physical properties of 3-(4-Hydroxymethylphenoxy)propionic acid and related compounds, such as melting points and solubility, are influenced by their molecular structure. The presence of hydroxyl and carboxylic acid groups can affect their solubility in various solvents, which is crucial for their application in different chemical processes.

Chemical Properties Analysis

Scientific Research Applications

Biobased Polymer Enhancement

3-(4-Hydroxyphenyl)propionic acid, a derivative closely related to 3-(4-Hydroxymethylphenoxy)propionic acid, has been utilized as an organic modifier in layered double hydroxides (LDHs) for the preparation of PBS bionanocomposites. These composites exhibit enhanced thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction. The presence of this compound as a chain extender shows significant potential in creating fully biodegradable, green materials suitable for a wide range of applications, including those with bio and food compatibility, and potentially antibacterial and antioxidant properties (Totaro et al., 2017).

Renewable Building Blocks for Polymer Synthesis

Phloretic acid (PA), another derivative, has been explored as a renewable alternative for the phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazines, highlighting its utility in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach offers a pathway to synthesizing materials with thermal and thermo-mechanical properties suitable for diverse applications, demonstrating the value of renewable sources in material science (Trejo-Machin et al., 2017).

Antimicrobial and Nematicidal Properties

3-Hydroxypropionic acid, closely related to the focus compound, has shown selective nematicidal activity against plant-parasitic nematodes without exhibiting antimicrobial, cytotoxic, or phytotoxic effects. This discovery opens new avenues for biopesticide development, offering safer alternatives for agricultural pest management (Schwarz et al., 2004).

Biobased Chemical Production

The importance of 3-Hydroxy-propionic acid (3-HP) in synthesizing novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials has been acknowledged. It ranks as a top platform chemical derived from biomass, with research focusing on microbial production methods using recombinant strains for environmental and commercial viability (Tingirikari et al., 2016).

Environmental and Health Monitoring

Research into the metabolism of certain phenolic antioxidants used in polymers identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential biomarker for human exposure to these compounds, indicating its role in environmental and health monitoring (Liu & Mabury, 2021).

properties

IUPAC Name

3-[4-(hydroxymethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWKJUVXEMKOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352992
Record name 3-(4-Hydroxymethylphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxymethylphenoxy)propionic acid

CAS RN

101366-61-4
Record name 3-(4-Hydroxymethylphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Hydroxymethylphenoxy)propionic acid
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